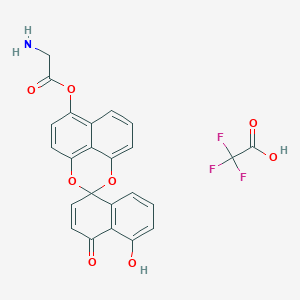
Palmarumycin derivative 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palmarumycin derivative 3 is a member of the spirobisnaphthalene family, which is known for its broad spectrum of bioactivities, including antifungal, antimicrobial, antitumor, anticancer, antiparasitic, anti-inflammatory, and cytotoxic activities . These compounds are typically isolated from various natural sources, such as plants and fungi, and have shown significant potential in various scientific and medical applications.
Méthodes De Préparation
The synthesis of Palmarumycin derivative 3 involves several key steps, starting from readily available starting materials. The synthetic route typically includes:
Epoxidation: The starting material, 1,8-dihydroxynaphthalene, undergoes a N-benzyl cinchoninium chloride-catalyzed epoxidation.
Reduction: An organoselenium-mediated reduction of the α,β-epoxy ketone is performed.
Ring-Opening and Elimination: A cerium (III) chloride hydrate-promoted regioselective ring-opening and elimination of the cyclic α,β-epoxy ketone.
These steps are carried out under specific reaction conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Palmarumycin derivative 3 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Substitution: Substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Palmarumycin derivative 3 has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Palmarumycin derivative 3 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the efflux pump Mdr1 in Candida albicans, thereby reversing azole resistance . This inhibition occurs through binding to the substrate binding pocket of Mdr1, preventing the efflux of antifungal drugs and increasing their intracellular concentration .
Comparaison Avec Des Composés Similaires
Palmarumycin derivative 3 can be compared with other similar compounds in the spirobisnaphthalene family, such as:
Palmarumycin BG1: Exhibits similar bioactivities but differs in its specific molecular structure and reactivity.
Palmarumycin BG5: Known for its potent cytotoxicity against various cancer cell lines.
Guignardin E: Another spirobisnaphthalene compound with significant antitumor activities.
The uniqueness of this compound lies in its specific structural features and the particular bioactivities it exhibits, making it a valuable compound for various scientific and medical research applications.
Propriétés
Formule moléculaire |
C24H16F3NO8 |
|---|---|
Poids moléculaire |
503.4 g/mol |
Nom IUPAC |
(5'-hydroxy-4'-oxospiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-3,1'-naphthalene]-8-yl) 2-aminoacetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C22H15NO6.C2HF3O2/c23-11-19(26)27-16-7-8-18-20-12(16)3-1-6-17(20)28-22(29-18)10-9-15(25)21-13(22)4-2-5-14(21)24;3-2(4,5)1(6)7/h1-10,24H,11,23H2;(H,6,7) |
Clé InChI |
BRTORUASIGAKNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC3=C2C(=C1)OC4(O3)C=CC(=O)C5=C4C=CC=C5O)OC(=O)CN.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


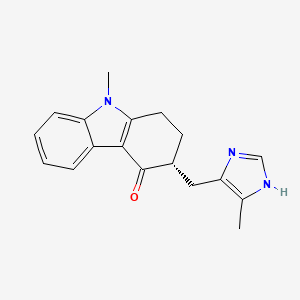
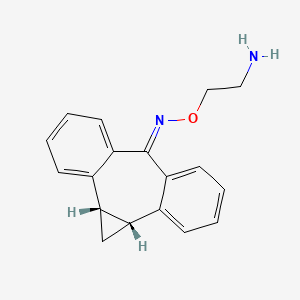

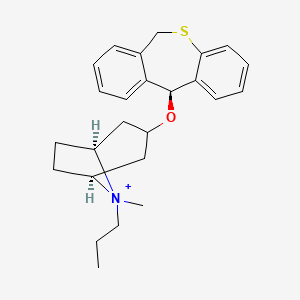
![N-{(S)-1-[8-Chloro-3-(5-chloro-2-ethanesulfonyl-benzyl)-2,4-dioxo-6-trifluoromethoxy-1,2,3,4-tetrahydro-quinazolin-7-ylmethyl]-pyrrolidin-2-ylmethyl}-methanesulfonamide](/img/structure/B10827110.png)
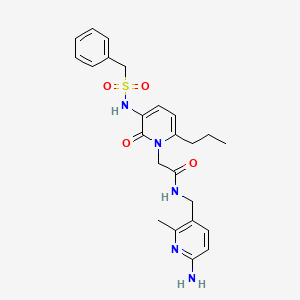
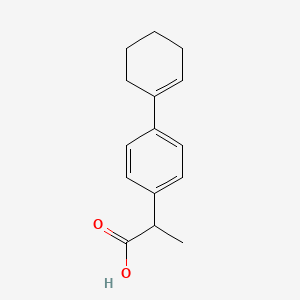
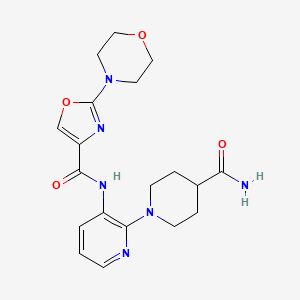
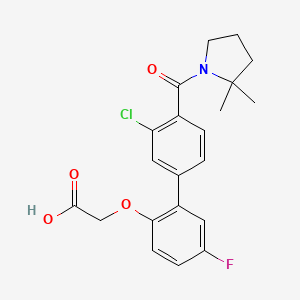
![sodium;7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-2-(3-methoxy-1,2-oxazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10827155.png)
![rel-(E)-N-(7-(((1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl)-4-((3-chloro-4-fluorophenyl)amino)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide](/img/structure/B10827159.png)
![4-amino-N-[1-(3-chloroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10827162.png)
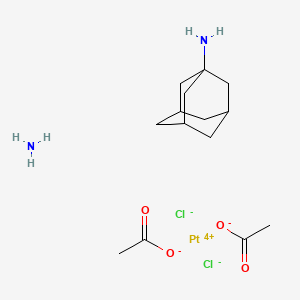
![tert-butyl (3S)-4-[[3-(1-aminoisoquinolin-6-yl)-1-oxo-1-piperidin-1-ylpropan-2-yl]amino]-3-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]-4-oxobutanoate](/img/structure/B10827187.png)
